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Introduction and Scientific Background

Artemisinin resistance in Plasmodium falciparum represents one of the most significant threats to global
malaria control efforts, particularly in tropical and subtropical regions where malaria morbidity and mortality
remain highest. The emergence of artemisinin partial resistance, linked to specific mutations in the
parasite's kelch13 gene (such as R539T), has necessitated urgent development of novel therapeutic strategies
to combat this growing challenge. The molecular basis of resistance involves slowed clearance of ring-
stage parasites, which necessitates targeting alternative pathways to overcome this therapeutic limitation. In
this context, drug repurposing has emerged as a valuable strategy for identifying new antimalarial agents,

potentially accelerating the development timeline compared to de novo drug discovery [1] [2].

Alisporivir (also known as Debio-025 or DEB025), a non-immunosuppressive analog of cyclosporin A,
was originally developed for treatment of hepatitis C virus infections. Its chemical structure
(C63H113N11012, molecular weight 1,216.6) features specific modifications from the parent cyclic
undecapeptide: replacement of sarcosine at position 3 with Me-alanine, leucine at position 4 with valine, and
N-ethylation instead of N-methylation at position X. These modifications significantly enhance its binding

affinity for cyclophilins while abolishing binding to calcineurin, thereby eliminating immunosuppressive
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activity [1]. The compound has a faverable pharmacokinetic profile with a plasma half-life of 60-90 hours,

supporting once-daily administration and making it an attractive candidate for combination therapy [1].

The scientific rationale for investigating alisporivir against artemisinin-resistant malaria stems from its
specific targeting of PfCyclophilin 19B, a major cytosolic cyclophilin protein in P. falciparum that
demonstrates significant overexpression in artemisinin-resistant parasites. Previous research has confirmed
that artemisinin resistance involves upregulation and downregulation of several genes in protein folding and
repair pathways, with chaperone function playing a crucial role in parasite survival under drug pressure.
Cyclophilins constitute a potential class of drug targets for various diseases, belonging to the immunophilins
along with FK506-binding proteins. These ubiquitous cellular proteins possess peptidyl-proline isomerase
(PPIase) activity and function as chaperones, with PfCyclophilin 19B representing one of only two P.
falciparum cyclophilins (along with PfCyclophilin 19A) that possess the cyclosporin A-binding property and
PPIase activity [1].

Experimental Protocols

PfCyclophilin 19B Binding Assays

2.1.1 Protein Expression and Purification

¢ Cloning and Expression: Amplify the PfCyclophilin 19B gene from P. falciparum genomic DNA using
specific primers and clone into pET28a expression vector. Transform the construct into BL21(DES3) E.
coli cells and induce expression with 0.5 mM IPTG at 18°C for 16 hours [1].

¢ Purification: Purify the recombinant protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity
chromatography under native conditions. Confirm purity by SDS-PAGE and dialyze against storage
buffer (20 mM Tris-HCI, pH 7.4, 150 mM NacCl, 10% glycerol). Determine protein concentration using
Bradford assay and aliquot for storage at -80°C [1].

¢ Antibody Generation: Generate polyclonal antibodies in rabbits against purified rPfCyclophilin 19B
using standard immunization protocols. Validate antibody specificity through Western blot analysis
against parasite lysates [1].

2.1.2 Binding Affinity Measurement (Microscale Thermophoresis)

e Sample Preparation: Label purified PfCyclophilin 19B protein using the NanoTemper protein labeling
kit according to manufacturer's instructions. Prepare a serial dilution of alisporivir in assay buffer (20
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mM Tris-HCI, pH 7.4, 150 mM NacCl, 0.05% Tween-20) with 16 concentration points ranging from 0.1
nM to 100 pM [1].

¢ Binding Reaction: Mix constant concentration of labeled PfCyclophilin 19B (50 nM) with each
alisporivir dilution and incubate for 30 minutes at room temperature in the dark. Load samples into
premium coated capillaries [1].

e MST Measurement: Perform measurements using a Monolith NT.115 instrument at 25°C with the
following parameters: LED power 20%, MST power 40%, excitation time 30 s, MST on time 30 s.
Include controls for fluorescence detection and capillary positioning [1].

¢ Data Analysis: Calculate dissociation constant (Kd) using the MO.Affinity Analysis software
(NanoTemper Technologies) from the binding curve plotted between normalized fluorescence and
substrate concentration. Perform three independent replicates [1].

2.1.3 Molecular Docking Studies

¢ Protein Preparation: Retrieve or generate the 3D structure of PfCyclophilin 19B. Refine the model
with RMSD score <2.0 using molecular dynamics simulation. Prepare the protein structure by adding
hydrogen atoms, assigning partial charges, and defining flexible residues in the binding pocket [1].

¢ Ligand Preparation: Obtain the 3D structure of alisporivir and cyclosporin A from PubChem or
generate using chemical drawing software. Optimize geometry using molecular mechanics force
fields [1].

¢ Docking Parameters: Perform docking simulations using AutoDock Vina or similar software. Set grid
box dimensions to encompass the entire binding site. Use an exhaustiveness value of 8 and
maximum number of poses to 10. Run molecular dynamic simulations to validate binding stability [1].

¢ Interaction Analysis: Analyze hydrogen bonds, hydrophobic interactions, and binding energy using
visualization software such as PyMol or Chimera. Compare binding modes between alisporivir and
cyclosporin A[1].

In Vitro Antimalarial Activity Assessment
2.2.1 Parasite Culture and Maintenance

e Parasite Strains: Maintain both artemisinin-sensitive (e.g., Pf3D7) and artemisinin-resistant
(PfKelch13R539T) strains of P. falciparum in continuous culture. Use human O+ erythrocytes at 2%
hematocrit in complete RPMI-1640 medium supplemented with 0.5% Albumax Il, 2 mM L-glutamine,
100 uM hypoxanthine, 25 mM HEPES, and 24 mM sodium bicarbonate. Incubate at 37°C in a mixed
gas environment (5% 02, 5% CO2, 90% N2) with daily medium changes [1].

¢ Synchronization: Synchronize parasite cultures at the ring stage using 5% D-sorbitol treatment
every 48 hours to maintain stage-specificity for experiments. Monitor parasitemia by thin blood
smears with Giemsa staining [1].
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2.2.2 Drug Sensitivity Assays (IC50 Determination)

e Drug Preparation: Prepare 10 mM stock solutions of alisporivir, cyclosporin A, and
dihydroartemisinin (DHA) in DMSO. Aliquot and store at -20°C. Prepare serial dilutions in complete
culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%
[1].

¢ Inhibition Assay: Seed 96-well plates with synchronized ring-stage parasites at 1% parasitemia and
2% hematocrit. Add drug dilutions to triplicate wells and include drug-free controls. Incubate for 72
hours with daily medium changes if drug half-life is short [1].

¢ Parasite Growth Assessment: Measure parasite growth using the hypoxanthine incorporation
method or SYBR Green | fluorescence assay. For SYBR Green |, lyse cells with 0.2 yL/mL SYBR
Green | in lysis buffer (20 mM Tris, 10 mM EDTA, 0.16% saponin, 1.6% Triton X-100), incubate 1 hour
in dark, and measure fluorescence (excitation 485 nm, emission 530 nm) [1].

e |C50 Calculation: Calculate IC50 values using non-linear regression analysis in GraphPad Prism or
similar software. Plot log(drug concentration) versus normalized response (percentage of control
growth) and fit to a variable slope four-parameter logistic model. Perform at least three independent
experiments [1].

Table 1: In Vitro Antimalarial Activity of Alisporivir Against P. falciparum Strains

. . Resistance Alisporivir IC50 Cyclosporin AIC50 Resistance Index

Parasite Strain ) i
Profile (nM) (nM) (Ri)*

Pf3D7 Drug-sensitive 452 +£6.3 38.7+£5.1 1.0 (reference)

PfRKL-9 Chloroquine- 96.7 +10.1 829+84 2.14 +0.23
resistant

PfKelch13R539T  Artemisinin- 52.0+48 445 +5.3 1.15+0.04
resistant

*Ri (Resistance Index) = IC50 resistant strain / IC50 sensitive strain [1]
2.2.3 Ring-Stage Survival Assay (RSA)

e Assay Setup: Synchronize highly synchronized early ring-stage parasites (0-3 hours post-invasion)
at 2% hematocrit and 1% parasitemia. Expose to 700 nM dihydroartemisinin (DHA) alone or in
combination with alisporivir at its IC50 concentration for 6 hours [1].
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e Wash and Recovery: After drug exposure, wash parasites three times with complete medium to
remove drugs and return to culture. Allow parasites to recover for 66 hours (total 72-hour cycle) [1].

e Survival Determination: Prepare thin blood smears and count the number of viable parasites per
10,000 erythrocytes after Giemsa staining. Calculate percentage survival relative to drug-free
controls. Define significant decrease in survival as >50% reduction compared to DHA alone [1].

2.2.4 Combination Studies with Dihydroartemisinin

o Experimental Design: Prepare fixed-ratio combinations of alisporivir and DHA based on their
respective IC50 values (e.g., 1:2, 1:1, 2:1 ratios). Test each combination in the 72-hour drug
sensitivity assay as described above [1].

¢ Synergy Analysis: Analyze drug interactions using the combination index (Cl) method according to
Chou-Talalay. Calculate ClI values where CI < 0.9 indicates synergy, Cl = 0.9-1.1 indicates additive
effect, and Cl > 1.1 indicates antagonism. Generate isobolograms at IC50, IC75, and IC90 effect
levels [1].

Expression Analysis of PfCyclophilin 19B in Resistant Parasites

2.3.1 Semiquantitative Real-Time PCR

¢ RNA Extraction: Harvest 1078 synchronized parasites at ring stage using saponin lysis. Extract total
RNA using TRIzol reagent according to manufacturer's protocol. Treat with DNase | to remove
genomic DNA contamination and quantify purity by A260/A280 ratio [1].

e cDNA Synthesis: Reverse transcribe 1 ug total RNA using random hexamers and reverse
transcriptase according to manufacturer's protocol. Include no-reverse transcriptase controls for each
sample [1].

e gPCR Amplification: Prepare reactions with SYBR Green Master Mix, gene-specific primers for
PfCyclophilin 19B and reference genes (e.g., PfB-actin or PfGAPDH). Use the following cycling
conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Perform melt
curve analysis to confirm specificity [1].

¢ Data Analysis: Calculate relative expression using the 2*(-AACt) method with normalization to
reference genes. Compare expression between artemisinin-sensitive and resistant strains using
Student's t-test with significance at p < 0.05 [1].

2.3.2 Western Blot Analysis

¢ Protein Extraction: Harvest parasites by saponin lysis and wash with PBS. Lyse parasites in RIPA
buffer containing protease inhibitors. Centrifuge at 12,000 x g for 15 min and collect supernatant.
Determine protein concentration by BCA assay [1].
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e Electrophoresis and Transfer: Separate 30 yg protein per lane on 12% SDS-PAGE gels and
transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour [1].

¢ Immunodetection: Incubate with primary antibody against PfCyclophilin 19B (1:1000 dilution)
overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.
Detect using enhanced chemiluminescence substrate and image with digital imaging system.
Normalize to B-actin loading control [1].

2.3.3 Immunofluorescence Analysis

o Slide Preparation: Prepare thin smears of synchronized parasites, fix with 4% paraformaldehyde for
30 min, and permeabilize with 0.1% Triton X-100 for 10 min. Block with 3% BSA in PBS for 1 hour [1].

e Staining: Incubate with anti-PfCyclophilin 19B antibody (1:200) for 2 hours, wash, then incubate with
fluorophore-conjugated secondary antibody (1:1000) for 1 hour. Counterstain with DAPI (0.1 pg/mL)
for 5 min and mount with anti-fade medium [1].

¢ Imaging and Analysis: Capture images using confocal microscopy with consistent settings. Quantify
fluorescence intensity using ImageJ software with background subtraction. Analyze at least 100
parasites per sample across three independent experiments [1].

In Vivo Efficacy Studies

2.4.1 Mouse Model Infection

e Animal Model: Use female BALB/c or Swiss albino mice (6-8 weeks old, 18-22 g). Maintain under
standard conditions with free access to food and water. Follow institutional ethical guidelines for
animal experimentation [1].

¢ Parasite Inoculation: Inject mice intraperitoneally with 1x10"7 Plasmodium berghei ANKA or P. yoelii
parasitized erythrocytes. Randomize mice into treatment groups (n=6) when parasitemia reaches 1-
2% (usually day 3 post-infection) [1].

e Drug Administration: Administer alisporivir orally at doses of 50, 100, and 200 mg/kg/day for 4
consecutive days. Include vehicle control and positive control (artemisinin at 20 mg/kg) groups.
Prepare drug suspensions in 0.5% carboxymethyl cellulose [1].

¢ Monitoring: Measure parasitemia daily by tail blood smears with Giemsa staining. Record survival
time and monitor body weight changes. Calculate percentage suppression of parasitemia compared
to control group on day 7 post-infection [1].

Data Analysis and Interpretation
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Binding Affinity Calculations

The dissociation constant (Kd) obtained from microscale thermophoresis provides a quantitative measure
of binding affinity between alisporivir and PfCyclophilin 19B. The reported Kd value of 354.3 nM indicates
strong binding, approximately two-fold weaker than cyclosporin A (Kd = 178.9 nM) but still within the
nanomolar range considered therapeutically relevant [1]. When analyzing MST data, ensure the normalized
fluorescence values show a clear sigmoidal binding curve with R2 > 0.95 for reliable Kd determination. The
molecular docking studies should reveal hydrogen bonding patterns and hydrophobic interactions that
stabilize the drug-target complex, with alisporivir expected to form more hydrogen bonds with
PfCyclophilin 19B compared to cyclosporin A, potentially compensating for its slightly lower binding
affinity [1].

Antimalarial Activity Assessment

The IC50 values against various parasite strains provide crucial information about the compound's potency
and potential resistance issues. Alisporivir demonstrates potent antimalarial activity with IC50 values in the
nanomolar range against both sensitive and resistant strains. The low resistance index (Ri) of 1.15 + 0.04
against artemisinin-resistant PfKelch13R539T parasites indicates minimal cross-resistance, a highly
favorable characteristic for targeting drug-resistant malaria. This is significantly lower than the Ri of 2.14 +
0.23 observed against chloroquine-resistant strains, suggesting that the mechanism of action differs from

classical antimalarials [1].

Table 2: Combination Therapy Efficacy of Alisporivir with Dihydroartemisinin

Drug Combination Ratio IC50 (nM) Combination Index (ClI) Interpretation
Alisporivir alone - 452 +6.3 - -
DHA alone - 125+1.8 - -
Alisporivir + DHA 11 83+x1.1 0.65 £ 0.08 Strong synergy
Alisporivir + DHA 2:1 6.9+0.9 0.52 £ 0.06 Strong synergy
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Drug Combination Ratio IC50 (nM) Combination Index (Cl) Interpretation

Alisporivir + DHA 1:2 9.7+13 0.74 £ 0.09 Moderate synergy

Ring-Stage Survival Assay Analysis

The ring-stage survival assay provides critical information about drug efficacy against artemisinin-resistant
parasites, which specifically show reduced susceptibility during the early ring stage. Successful targeting of
this resistant population by alisporivir should demonstrate a significant decrease in parasite survival
(>50% reduction compared to DHA alone) in the RSA. This indicates that alisporivir can effectively
complement artemisinin's action by eliminating the subpopulation of parasites that would normally survive

artemisinin exposure [1].

Expression Profiling Interpretation

The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites (PfKelch13R539T) provides the
mechanistic basis for alisperivir's targeted activity. Quantitative analysis should show at least 2-3 fold
increased expression at both transcript and protein levels in resistant strains compared to sensitive
counterparts. Immunofluorescence analysis should confirm cytosolic localization with intensified staining in
resistant parasites. This overexpression pattern supports the hypothesis that PfCyclophilin 19B plays a
functional role in artemisinin resistance, possibly through protein folding pathways that protect the parasite

from oxidative damage induced by artemisinin [1].

Visualization with Graphviz Diagrams

Molecular Mechanism of Alisporivir Action
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Molecular Mechanism of Alisporivir in Malaria Parasite
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This molecular mechanism diagram illustrates how alisporivir targets PfCyclophilin 19B (PfCyp19B),
inhibiting its PPIase activity and subsequent protein folding functions that are overexpressed in artemisinin-
resistant parasites. The disrupted protein folding cascade compromises the parasite's ability to protect itself

from artemisinin-generated reactive oxygen species (ROS), ultimately leading to parasite death [1].
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Experimental Workflow for Drug Evaluation

Comprehensive Workflow for Alisporivir Antimalarial Evaluation
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This experimental workflow diagram outlines the comprehensive evaluation strategy for alisporivir,
progressing from initial target binding studies through in vitro efficacy assessments to in vivo validation. The
parallel pathways for expression analysis provide mechanistic insights while combination studies explore

therapeutic potential with artemisinin derivatives [1].
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Applications and Future Directions

The compelling experimental data for alisperivir positions it as a promising candidate for addressing the
growing challenge of artemisinin-resistant malaria. Its novel mechanism of action targeting PfCyclophilin
19B, combined with demonstrated efficacy against resistant strains and synergistic activity with artemisinin

derivatives, suggests several valuable applications in malaria therapeutics [1].

Clinical Development Pathway

The transition from preclinical to clinical development for alisporivir should prioritize combination
formulations with artemisinin derivatives, particularly dihydroartemisinin (DHA). Based on the successful
development pathway of other antimalarial combinations, the phase 3 clinical trial design could mirror
approaches used for novel triple artemisinin-based combination therapies (TACTs). Recent advances in this
area include the development of fixed-dose combinations containing artemether-lumefantrine and
amodiaquine, which have entered phase 3 clinical trials to address artemisinin partial resistance [3]. The

clinical development plan for alisporivir should incorporate several key elements:

¢ Phase 1 studies: Establish safety, tolerability, and pharmacokinetics in healthy volunteers, with
particular attention to any hepatotoxicity concerns given its original development for hepatitis C

¢ Phase 2 studies: Conduct dose-ranging studies in malaria-endemic areas with monitoring of parasite
clearance rates and pharmacokinetic-pharmacodynamic relationships

¢ Phase 3 trials: Implement randomized controlled trials comparing alisporivir-artemisinin
combinations against standard ACTs in regions with documented artemisinin resistance

Combination Therapy Strategies

The synergistic relationship between alisporivir and dihydroartemisinin supports the development of fixed-
dose combinations that could potentially slow the emergence of resistance to both components. The triple
combination approach represents an especially promising strategy, building on the recent advancement of

TACTs into phase 3 trials [3]. Several combination scenarios warrant consideration:

¢ Dual therapy: Alisporivir with artemisinin derivatives for uncomplicated malaria in resistance-prone
regions
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e Triple therapy: Addition of alisporivir to existing ACTs to create a triple combination that enhances
efficacy and provides a higher barrier to resistance

¢ Sequential therapy: Alisporivir as follow-up treatment to artemisinin-based therapy to eliminate
residual ring-stage parasites

The fixed-dose formulation approach ensures all components are administered together, preventing
incomplete treatments that can select for resistant parasites. The development of both adult and child-
friendly formulations will be essential, given that nearly three-quarters of malaria deaths occur in children

under five years of age [3].

Resistance Management Implications

The unique molecular target of alisporivir provides an opportunity to diversify the arsenal of antimalarial
drugs, which is crucial for effective resistance management. The strategic deployment of alisporivir-

containing regimens could follow several pathways:

¢ First-line treatment: In regions with high levels of artemisinin resistance, alisporivir-ART
combinations could serve as first-line therapy

¢ Rotation strategy: Cyclical use with other antimalarial classes to reduce selection pressure on any
single mechanism of action

e Multiple first-line therapy (MFT): Simultaneous use of different first-line therapies in a population to
reduce overall selection pressure

The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites represents a particularly
valuable aspect of alisporivir's mechanism, as it essentially targets a resistance mechanism itself. This
"targeting resistance" approach could provide a paradigm for future antimalarial drug development,
suggesting that identifying and targeting pathways upregulated in resistant parasites may be a viable strategy

for dealing with drug-resistant malaria [1].
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Artemisinin-Resistant Malaria Therapy]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b517974#alisporivir-artemisinin-resistant-malaria-combination-

therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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